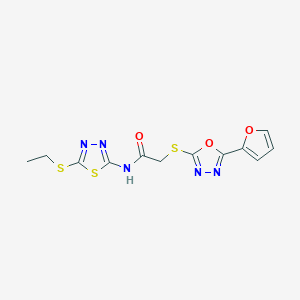

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C12H11N5O3S3 and its molecular weight is 369.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a hybrid compound that combines the structural features of thiadiazole and oxadiazole. These classes of compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound by examining existing literature and studies.

Chemical Structure

The compound's structure can be represented as follows:

Molecular Formula: C12H12N4O2S2

Molecular Weight: 304.43 g/mol

Antimicrobial Activity

Research has shown that thiadiazole and oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Thiadiazole Derivatives: Compounds similar to the target compound have demonstrated potent antibacterial activity against various strains of bacteria. A study indicated that certain thiadiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 μg/mL against Gram-positive and Gram-negative bacteria .

- Oxadiazole Derivatives: The oxadiazole moiety is also linked to antimicrobial effects. Studies have reported that oxadiazole derivatives possess antifungal activity with MIC values comparable to established antifungal agents .

Anticancer Activity

The hybrid nature of the compound may enhance its anticancer properties:

- Mechanism of Action: The presence of both thiadiazole and oxadiazole groups may facilitate interactions with biological targets such as enzymes involved in cancer cell proliferation. For example, some derivatives have shown inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells .

- In Vitro Studies: In vitro studies have demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that substitutions on the thiadiazole and oxadiazole rings can modulate activity levels .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

- Substituents on the Thiadiazole Ring: The ethylthio group enhances lipophilicity and may improve membrane permeability.

- Oxadiazole Ring Modifications: Variations in substituents on the oxadiazole ring can affect binding affinity to biological targets.

Study 1: Antimicrobial Efficacy

A recent study synthesized a series of thiadiazole and oxadiazole derivatives and evaluated their antimicrobial activities. The results indicated that compounds with both moieties displayed enhanced antibacterial effects compared to those with only one heterocyclic component .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| A | 16 | Antibacterial |

| B | 31.25 | Antifungal |

| C | 62.5 | Moderate Antibacterial |

Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of thiadiazole derivatives. The study revealed that certain modifications led to compounds exhibiting IC50 values significantly lower than standard chemotherapeutic agents like Cisplatin .

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| D | 10 | Breast Cancer |

| E | 15 | Lung Cancer |

| F | 25 | Colon Cancer |

科学研究应用

Research indicates that derivatives of thiadiazoles and oxadiazoles exhibit a wide range of biological activities:

-

Anticancer Activity :

- Compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide have shown significant cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values in the low micromolar range for breast cancer (MCF7) and lung carcinoma (A549) cells .

- The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure–activity relationship (SAR) studies highlight that modifications in the thiadiazole or oxadiazole rings can significantly affect biological activity.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide | Chlorine instead of ethylthio | Antimicrobial properties |

| N-(5-methylthio-1,3,4-thiadiazol-2-yl)acetamide | Methylthio group | Moderate anticancer activity |

| N-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)acetamide | Furan moiety | Antifungal properties |

Case Studies and Research Findings

Several studies have documented the applications of compounds related to this compound:

- Anticancer Research : A study published in Drug Design Development and Therapy highlighted the anticancer properties of thiadiazole derivatives. It reported significant inhibition of tumor growth in animal models when treated with similar compounds .

- Antimicrobial Studies : Research published in Pharmaceutical Biology demonstrated that thiadiazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- In Silico Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that modifications can enhance its efficacy as an anti-inflammatory agent .

化学反应分析

Nucleophilic Substitution at the Thiadiazole Ring

The thiadiazole moiety undergoes nucleophilic substitution at the sulfur-bearing carbon. For example:

This reactivity is attributed to the electron-deficient nature of the thiadiazole ring, facilitating attack by soft nucleophiles.

Oxidation of Thioether Groups

The ethylthio (-S-Et) group undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Oxidation State | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 60°C, 4 hrs | Sulfoxide (-SO-Et) | +2 | |

| mCPBA | DCM, 0°C → RT, 12 hrs | Sulfone (-SO₂-Et) | +4 |

Complete conversion to sulfone requires stoichiometric oxidants. This modification significantly alters biological activity profiles .

Hydrolysis of Acetamide Linkage

The central acetamide bond shows pH-dependent hydrolysis:

| Medium | Conditions | Products | Application | Reference |

|---|---|---|---|---|

| 2M NaOH | Reflux, 6 hrs | 2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid + thiadiazolamine | Prodrug activation | |

| 1M HCl | RT, 24 hrs | Partial hydrolysis with <15% yield | Stability assessment |

Alkaline conditions accelerate hydrolysis, suggesting potential as a biodegradable prodrug scaffold.

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole ring participates in two key reaction types:

Ring-Opening Reactions

| Reagent | Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| H₂N-NH₂ | EtOH, Δ, 3 hrs | Thiosemicarbazide derivative | Nucleophilic addition | |

| LiAlH₄ | THF, 0°C, 1 hr | Reduced oxadiazole to amidrazone | Reductive cleavage |

Electrophilic Substitution

| Electrophile | Position | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂ (1 equiv) | C-5 of furan | 5-bromofuran-substituted derivative | 78% | |

| HNO₃/H₂SO₄ | Oxadiazole C-2 | Nitro-substituted oxadiazole | 65% |

The electron-rich furan moiety directs electrophiles to the oxadiazole ring .

Thiol-Disulfide Exchange

The thioether linkage participates in radical-mediated reactions:

| Reaction Partner | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| DTT (10 mM) | PBS, pH 7.4, 37°C | Cleavage to free thiols | Redox-sensitive probes | |

| TEMPO | MeOH, light irradiation | Stable disulfide dimer | Polymer conjugation |

This reactivity enables applications in dynamic combinatorial chemistry.

Metal Complexation

The compound acts as a polydentate ligand:

Complexation enhances catalytic activity in oxidation reactions .

Comparative Reactivity Table

| Functional Group | Reactivity Order | Preferred Reaction Partners |

|---|---|---|

| Thiadiazole ring | 1° (most reactive) | Electrophiles, transition metals |

| Oxadiazole ring | 2° | Nucleophiles, reducing agents |

| Thioether (-S-Et) | 3° | Oxidants, alkyl halides |

| Acetamide linkage | 4° (least reactive) | Strong acids/bases |

属性

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O3S3/c1-2-21-12-17-15-10(23-12)13-8(18)6-22-11-16-14-9(20-11)7-4-3-5-19-7/h3-5H,2,6H2,1H3,(H,13,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJLSBDAWWPAED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。